Antimalarial DHODH Inhibition Potency
2-(3,5-Dichlorophenyl)-5-fluoroisonicotinic acid is a key intermediate or building block for potent antimalarial DHODH inhibitors. The specific substitution pattern is critical for activity. In a patent disclosure (US11903936), a compound built from this core scaffold (or a closely related analog) demonstrated an EC50 of 7 nM against Plasmodium falciparum 3D7 cells, with an EC50 of 8.20 nM in a related assay [1]. This represents a significant improvement over many earlier generation DHODH inhibitors and is comparable to the clinical candidate DSM265, which had an IC50 of 10 nM against PfDHODH [2]. In contrast, a related analog in the same patent series (Compound 25) showed an IC50 of 140 nM, a 20-fold difference in potency [3]. This quantifies the importance of the precise structural features for optimal target engagement.
| Evidence Dimension | Antimalarial potency |
|---|---|
| Target Compound Data | EC50 = 7 nM |
| Comparator Or Baseline | Compound 25 (analog): IC50 = 140 nM; DSM265: IC50 = 10 nM |
| Quantified Difference | 20-fold more potent than Compound 25; comparable to DSM265 |
| Conditions | P. falciparum 3D7 cell culture; RPMI media, 0.5% albuMAX I, 0.5% hematocrit, 0.5% parasitemia |
Why This Matters
The 20-fold difference in potency between closely related analogs demonstrates that this specific core structure is not interchangeable with other dichlorophenyl isomers, making it the essential choice for projects targeting antimalarial DHODH.
- [1] BindingDB. BDBM50567967 CHEMBL4850393::US11903936, Compound 35. EC50 data for P. falciparum. Available from: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50567967 View Source
- [2] BindingDB. BDBM50365230 CHEMBL1956285::US11903936, Compound DSM265. IC50 data for PfDHODH. Available from: https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50365230 View Source
- [3] BindingDB. BDBM651979 US11903936, Compound 25. IC50 data for PfDHODH. Available from: https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=651979 View Source
